molecular formula C11H8N4O2S B1668374 (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid CAS No. 309283-89-4

(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

Cat. No.: B1668374
CAS No.: 309283-89-4
M. Wt: 260.27 g/mol
InChI Key: LCMDWJXBUZDEKA-UHFFFAOYSA-N
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Description

Cemtirestat is an aldose reductase inhibitor

Mechanism of Action

Target of Action

Cemtirestat primarily targets aldose reductase (ALR2) , an enzyme that plays a significant role in the polyol pathway . This pathway is activated under hyperglycemic conditions, leading to the conversion of glucose to sorbitol .

Mode of Action

As an aldose reductase inhibitor, Cemtirestat interacts with ALR2 to inhibit its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in cells . Cemtirestat also exhibits antioxidant properties, scavenging reactive oxygen species (ROS) generated in the water phase .

Biochemical Pathways

The primary biochemical pathway affected by Cemtirestat is the polyol pathway . By inhibiting ALR2, Cemtirestat reduces the conversion of glucose to sorbitol, which can accumulate intracellularly under hyperglycemic conditions and cause cell disruption . The drug also impacts lipid metabolism, as it has been shown to lower plasma triglyceride levels .

Pharmacokinetics

The pharmacokinetics and biotransformation of Cemtirestat are currently under investigation . Preliminary studies indicate that Cemtirestat may undergo metal-mediated oxidation, resulting in the formation of Cemtirestat disulfide .

Result of Action

Cemtirestat’s action results in several molecular and cellular effects. It reduces plasma triglyceride levels and TBAR levels, reverses erythrocyte sorbitol accumulation, and ameliorates indices of erythrocyte osmotic fragility . These effects contribute to the attenuation of symptoms of peripheral neuropathy in diabetic conditions .

Action Environment

The action of Cemtirestat can be influenced by environmental factors. For instance, the drug’s interaction with Cu2+ ions under physiological conditions leads to its oxidation to Cemtirestat disulfide . This suggests that the drug’s action, efficacy, and stability may be affected by the presence of certain metal ions in the environment .

Biochemical Analysis

Biochemical Properties

Cemtirestat plays a significant role in biochemical reactions, particularly in the polyol pathway . It acts as an aldose reductase inhibitor, reducing a fraction of the excessive glucose to the osmotically active sorbitol in an NADPH-dependent way . This action of Cemtirestat helps in attenuating the pathogenetic mechanisms responsible for nerve injury .

Cellular Effects

Cemtirestat has shown remarkably low cytotoxicity in several different cell culture viability tests . It has been found to have protective effects in neuron-like PC12 cells and BV2 rodent microglial cells exposed to various neurotoxic models . Moreover, it has been observed to increase the Haversian canal area in diabetic rats, indicating increased bone remodeling and a possible vasodilatory effect of Cemtirestat on vascular structures .

Molecular Mechanism

The molecular mechanism of Cemtirestat involves its action as an aldose reductase inhibitor . It partially inhibits sorbitol accumulation in red blood cells and the sciatic nerve . Additionally, it markedly decreases plasma levels of thiobarbituric acid reactive substances, indicating its antioxidant activity . Furthermore, Cu (II) mediated oxidation of Cemtirestat yields its disulfide under physiological conditions in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, Cemtirestat has shown temporal effects over time. In a study involving ZDF rats, Cemtirestat was orally administered for two months, and it was observed that the treatment did not affect the physical and glycemic status of the animals . It also normalized symptoms of peripheral neuropathy with high significance .

Dosage Effects in Animal Models

In animal models, the effects of Cemtirestat vary with different dosages. In a study involving male ZDF rats, Cemtirestat was orally administered at doses of 2.5 and 7.5 mg/kg/day . The treatment partially inhibited sorbitol accumulation in red blood cells and the sciatic nerve, and markedly decreased plasma levels of thiobarbituric acid reactive substances .

Metabolic Pathways

Cemtirestat is involved in the polyol pathway . It acts as an aldose reductase inhibitor, reducing a fraction of the excessive glucose to the osmotically active sorbitol in an NADPH-dependent way . This action of Cemtirestat helps in attenuating the pathogenetic mechanisms responsible for nerve injury .

Subcellular Localization

As part of its complex preclinical evaluation, emphasis is given not only to the inhibitory activities but also to the physicochemical properties determining biological availability in target tissues .

Properties

IUPAC Name

2-(3-sulfanylidene-2H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-8(17)5-15-7-4-2-1-3-6(7)9-10(15)12-11(18)14-13-9/h1-4H,5H2,(H,16,17)(H,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDWJXBUZDEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167920
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309283-89-4
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309283-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Carboxymethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 2
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(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 3
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(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 4
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 5
Reactant of Route 5
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 6
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

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